molecular formula C8H6FN B056358 4-Fluorophenylacetonitrile CAS No. 459-22-3

4-Fluorophenylacetonitrile

Cat. No.: B056358
CAS No.: 459-22-3
M. Wt: 135.14 g/mol
InChI Key: JHQBLYITVCBGTO-UHFFFAOYSA-N
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Description

4-Fluorophenylacetonitrile (CAS 459-22-3) is an aromatic nitrile with the molecular formula C₈H₆FN and a molecular weight of 135.14 g/mol. It is a colorless to pale yellow liquid with a boiling point of 119–120°C at 18 mmHg and a density of 1.126 g/mL at 25°C . The compound is synthesized via the reaction of p-fluorobenzoyl chloride with hydrocyanic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Fluorophenylacetonitrile can undergo oxidation reactions to form 4-Fluorophenylacetic acid.

    Reduction: The compound can also be reduced under specific conditions to yield various derivatives, depending on the reagents used.

    Substitution: Nucleophilic substitution reactions can occur, where the nitrile group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.

Major Products:

    Oxidation: 4-Fluorophenylacetic acid.

    Reduction: Various reduced derivatives depending on the specific conditions.

    Substitution: Products with different functional groups replacing the nitrile group.

Scientific Research Applications

Organic Synthesis

4-Fluorophenylacetonitrile serves as an essential building block in organic synthesis. It is utilized in the synthesis of various derivatives, particularly in the development of novel pharmacological agents.

Key Syntheses:

  • Antihypertensive Agents : Research has shown that derivatives of this compound can lead to the synthesis of 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives. These compounds have been evaluated for their inhibitory activity against T-type calcium channels, revealing structure-activity relationships that are crucial for developing new antihypertensive medications .

Biotransformation Studies

The compound has also been studied for its biotransformation capabilities. Marine fungi, such as those from the genera Aspergillus and Penicillium, have been shown to catalyze the conversion of phenylacetonitrile to 2-hydroxyphenylacetic acid, indicating its potential use in biotechnological applications .

Biotransformation Insights:

  • Microbial Catalysis : In a study focusing on marine biotechnology, specific strains of fungi were cultured with phenylacetonitrile, resulting in quantitative biotransformation to 2-hydroxyphenylacetic acid. This process highlights the compound's utility in environmental and industrial biotechnology .

Pharmacological Research

This compound and its derivatives have been investigated for their pharmacological properties. The compound's structure allows it to interact with biological targets effectively.

Pharmacological Applications:

  • Calcium Channel Inhibitors : The synthesized derivatives have demonstrated significant inhibitory effects on T-type calcium channels, which are implicated in various cardiovascular diseases. The structure-activity relationship studies indicate that modifications at specific positions can enhance efficacy .

Safety Data Highlights:

  • Toxicity : Classified as harmful if swallowed or inhaled, and causes skin and eye irritation. Appropriate safety measures should be taken when handling this compound .

Summary Table of Applications

Application AreaSpecific Use CaseReference
Organic SynthesisSynthesis of antihypertensive agents
BiotransformationConversion to 2-hydroxyphenylacetic acid
Pharmacological ResearchInhibitory effects on T-type calcium channels
Safety ConsiderationsAcute toxicity and irritant properties

Mechanism of Action

Biotransformation:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 4-fluorophenylacetonitrile with its structural analogs:

Property This compound 3-Fluorophenylacetonitrile Phenylacetonitrile Methylphenylacetonitrile
CAS No. 459-22-3 501-00-8 140-29-4 N/A
Molecular Formula C₈H₆FN C₈H₆FN C₈H₇N C₉H₉N
Boiling Point 119–120°C (18 mmHg) 113–114°C 234–235°C (760 mmHg) Data unavailable
Density (g/mL) 1.126 1.163 1.016 Data unavailable
Refractive Index 1.5002 1.5020 1.529 Data unavailable

Key Observations :

  • Positional Isomerism : The meta-fluoro isomer (3-fluorophenylacetonitrile ) exhibits a lower boiling point and higher density than the para-fluoro analog, likely due to differences in molecular dipole moments and packing efficiency .
  • Fluorine vs. Methyl Substituents : Methyl groups (e.g., in methylphenylacetonitrile) increase steric bulk but reduce polarity compared to fluorine, impacting solubility and reactivity .

Biological Activity

4-Fluorophenylacetonitrile (CAS Number: 459-22-3) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and environmental science. This article explores its biological activity, including its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound is an aromatic nitrile characterized by a phenyl group substituted with a fluorine atom at the para position relative to the acetonitrile functional group. This unique structure influences its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances the compound's lipophilicity, which can improve its cellular uptake and binding affinity to biological targets.

Enzyme Interactions

Research indicates that this compound can serve as a substrate or inhibitor for various enzymes. For example, it has been used in studies examining its inhibitory effects on T-type calcium channels, which are implicated in numerous physiological processes including muscle contraction and neurotransmitter release .

Case Studies and Research Findings

  • Antihypertensive Activity :
    • A study synthesized derivatives of this compound to evaluate their pharmacological properties as antihypertensive agents. The derivatives exhibited significant inhibitory activity against T-type calcium channels, indicating potential therapeutic applications in hypertension management .
  • Biotransformation Studies :
    • Marine fungi have been shown to biotransform phenylacetonitrile into various metabolites, including 2-hydroxyphenylacetic acid. This biotransformation process highlights the compound's environmental relevance and potential for biodegradation .
  • Synthetic Applications :
    • This compound acts as a key starting reagent in the synthesis of complex organic molecules, including novel piperidine derivatives. These derivatives have demonstrated promising biological activities, suggesting that this compound is a valuable building block in drug development .

Comparative Analysis of Biological Activity

CompoundBiological ActivityReference
This compoundInhibits T-type Ca²⁺ channels
2-Hydroxyphenylacetic acidMetabolite from phenylacetonitrile
Piperidine derivativesAntihypertensive effects

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluorophenylacetonitrile, and how can purity be validated?

  • Methodological Answer : The compound is commonly synthesized via nucleophilic substitution of 4-fluorobenzyl halides with cyanide sources (e.g., KCN or NaCN) under controlled conditions . Purification involves distillation or recrystallization, with purity validated using gas chromatography–mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy. Ensure characterization aligns with IUPAC guidelines for nitriles, including peak assignments for the fluorophenyl group (δ ~7.2–7.4 ppm in ¹H NMR) and nitrile stretching (~2240 cm⁻¹ in FTIR) .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, amber glass containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the nitrile group. Conduct periodic stability tests via HPLC to monitor degradation products (e.g., 4-fluorophenylacetic acid). Safety protocols mandate using fume hoods, nitrile gloves, and eye protection due to its toxicity and potential respiratory irritation .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm aromatic proton environments and nitrile carbon signals. In ¹³C NMR, the nitrile carbon typically appears at ~115–120 ppm. Pair with high-resolution mass spectrometry (HRMS) to validate molecular ion peaks (theoretical m/z for C₈H₆FN: 135.045 g/mol). Cross-reference spectral libraries (e.g., PubChem) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield in fluorophenylacetonitrile derivatives?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables: temperature (80–120°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading (e.g., phase-transfer catalysts). Use response surface methodology to model interactions. For reproducibility, document raw data (e.g., yield vs. time curves) in appendices, adhering to journal guidelines for supplemental materials .

Q. What strategies resolve contradictory data in fluorophenylacetonitrile reaction mechanisms (e.g., competing SN1 vs. SN2 pathways)?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies or stereochemical analysis (if applicable). For example, monitor racemization in chiral intermediates using polarimetry. Compare computational simulations (DFT) with experimental activation parameters to distinguish mechanisms .

Q. How should researchers design assays to evaluate the biological activity of this compound derivatives?

  • Methodological Answer : Prioritize in silico docking studies to identify potential targets (e.g., enzymes with nitrile-binding pockets). Validate via in vitro assays (IC₅₀ determination) using dose-response curves. Include controls for nonspecific binding (e.g., bovine serum albumin) and statistical validation (ANOVA with post-hoc tests) .

Q. What analytical approaches quantify trace impurities in this compound batches, and how are limits established?

  • Methodological Answer : Use LC-MS/MS with a hydrophilic interaction chromatography (HILIC) column to separate polar degradation products. Establish limits based on ICH Q3A guidelines, setting thresholds for genotoxic impurities (e.g., ≤1 ppm for cyanide derivatives) .

Q. Data Analysis & Reproducibility

Q. How can researchers ensure reproducibility in fluorophenylacetonitrile synthesis across labs?

  • Methodological Answer : Publish detailed protocols with exact equipment models (e.g., rotary evaporator pressure settings) and raw data in open-access repositories (e.g., Zenodo). Use standardized reference materials (e.g., NIST-traceable reagents) and inter-lab validation studies .

Q. What statistical methods are appropriate for analyzing variability in fluorophenylacetonitrile thermal stability studies?

  • Methodological Answer : Apply Weibull analysis to model degradation kinetics under accelerated conditions (40–60°C). Report 95% confidence intervals for activation energy (Eₐ) calculations. Use Grubbs’ test to identify outliers in replicate DSC measurements .

Q. Safety & Compliance

Q. How should researchers mitigate risks when scaling up fluorophenylacetonitrile reactions?

  • Methodological Answer : Conduct hazard operability (HAZOP) studies to identify exothermic risks. Implement engineering controls (e.g., jacketed reactors with emergency cooling). Follow OECD guidelines for waste disposal, particularly for cyanide-containing byproducts .

Properties

IUPAC Name

2-(4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6FN/c9-8-3-1-7(2-4-8)5-6-10/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQBLYITVCBGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060030
Record name Benzeneacetonitrile, 4-fluoro-
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Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

459-22-3
Record name 4-Fluorobenzeneacetonitrile
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Record name 4-Fluorophenylacetonitrile
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Record name Benzeneacetonitrile, 4-fluoro-
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Record name 4-fluorophenylacetonitrile
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Record name 4-FLUOROPHENYLACETONITRILE
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Synthesis routes and methods

Procedure details

Twenty-five g of 4-fluorobenzylcyanide is mixed with approximately 3.5 ml of freshly distilled acrylonitrile in a suitable reaction vessel. To this stirred mixture is added dropwise a solution of 80 mg of sodium methoxide in 1 ml of methanol. When about half of the sodium methoxide is added, there is an exothermic reaction. After all the sodium methoxide is added, the mixture is kept on a steam-bath for 2 hours and is then dissolved in toluene and washed with water. The toluene is removed by evaporation and the residue is separated into its components by fractional distillation to give 18 g of 4-fluorobenzylcyanide, and 2 g of 2-(4-fluorophenyl)glutaronitrile, bp 118°-122° C. at 0.03 mm.
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Retrosynthesis Analysis

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